molecular formula C18H18ClN3O2 B3014526 1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea CAS No. 1208467-44-0

1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea

Cat. No.: B3014526
CAS No.: 1208467-44-0
M. Wt: 343.81
InChI Key: JOPAMPQBGCJMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea is a high-purity chemical compound offered for research and development purposes. This urea derivative features a 2-chlorophenyl group and a phenyl ring substituted with a 2-oxopiperidine moiety, a structural motif often investigated in medicinal chemistry for its potential to interact with biological targets. Compounds with similar scaffolds have been studied for their kinase inhibitory activity, making this molecule a candidate for use in biochemical assays and early-stage drug discovery research. It is intended for in vitro applications only, serving as a key intermediate or a tool compound for synthesizing more complex molecules or for screening against various enzymes and cellular pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-15-8-1-2-9-16(15)21-18(24)20-13-6-5-7-14(12-13)22-11-4-3-10-17(22)23/h1-2,5-9,12H,3-4,10-11H2,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPAMPQBGCJMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea typically involves the following steps:

    Formation of the Urea Core: The urea core is formed by reacting an isocyanate with an amine. In this case, 2-chlorophenyl isocyanate is reacted with 3-(2-oxopiperidin-1-yl)aniline under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H24ClN5O3
  • Molecular Weight : 465.93 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
  • Key Structural Features :
    • Contains a chlorophenyl group and a piperidine moiety.
    • Exhibits a complex pyrazolo[3,4-c]pyridine framework.

Anticoagulant Development

One of the primary applications of this compound is in the development of anticoagulants. It serves as a structural analog in the synthesis of direct FXa inhibitors. FXa plays a crucial role in the coagulation cascade, and its inhibition is vital for preventing thromboembolic disorders.

Case Study : Wang et al. (2016) demonstrated that derivatives of this compound exhibited significant FXa inhibitory activity. The study focused on structure-activity relationships (SAR) to optimize potency and selectivity against FXa, leading to promising candidates for clinical use in anticoagulation therapy .

Structure-Activity Relationship (SAR) Studies

The compound is frequently utilized in SAR studies to explore modifications that enhance its pharmacological properties.

ModificationObserved Effect
Chlorine substitutionIncreased potency against FXa
Piperidine ring alterationsImproved bioavailability and metabolic stability

These studies help identify the most effective configurations for therapeutic efficacy while minimizing side effects.

Synthesis of Novel Derivatives

Researchers have synthesized various derivatives of 1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea to evaluate their pharmacological profiles. These derivatives are crucial for discovering new drugs that can potentially treat conditions like atrial fibrillation and venous thromboembolism.

Example : A derivative with a modified piperidine ring showed enhanced binding affinity to FXa compared to the parent compound, indicating that small structural changes can lead to significant improvements in drug efficacy .

Safety and Toxicology Studies

Safety assessments are critical in the development of any pharmaceutical agent. Preliminary toxicology studies indicate that while the compound exhibits potent anticoagulant properties, it also requires careful dosing to mitigate risks associated with bleeding .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-cycloheptylurea

  • Structure : Features a cycloheptyl group instead of the 2-oxopiperidinyl-phenyl moiety.
  • Properties : Crystal structure analysis reveals intermolecular N–H···O hydrogen bonds stabilizing the lattice, a common trait in urea derivatives .
  • Biological Activity: Not explicitly reported, but phenylurea herbicides often rely on hydrogen bonding for target interactions .

1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea

  • Structure : Contains a propargyl group (C≡C–CH2) instead of the 2-oxopiperidinyl-phenyl group.
  • Properties : Molecular weight = 208.65; predicted solubility and reactivity may differ due to the alkyne group .

Analogues with Heterocyclic Moieties

Azetidinone-Phenothiazine Ureas (e.g., Compound 4j)

  • Structure: Combines a 3-chlorophenyl-substituted azetidinone core with a phenothiazine-ethyl group.
  • Biological Activity : Exhibits antifungal activity against Candida albicans (MIC = 62.5 µg/ml; zone of inhibition = 10 mm). Meta-chlorine substitution enhances activity compared to para-hydroxyl derivatives (MIC = 125 µg/ml) .

1-((2-Chlorophenyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

  • Structure : Includes a trifluoromethylphenyl group and a chlorophenylmethyl chain.
  • Properties: Molecular weight = 328.72; predicted boiling point = 393.2°C, density = 1.384 g/cm³.

Ureas with Tetrazolyl Groups

1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea

  • Structure : Tetrazolyl group replaces the 2-oxopiperidinyl moiety.
  • Properties : High melting point (253–255°C) and yield (90%), suggesting strong crystallinity and synthetic efficiency .

Comparative Analysis of Key Properties

Research Findings and Implications

  • Antifungal Activity: Chlorophenyl-substituted azetidinone-phenothiazine ureas (e.g., 4j) demonstrate potent antifungal effects, suggesting that electron-withdrawing groups (e.g., Cl) enhance bioactivity .
  • Crystallinity : Tetrazolyl and cycloheptyl substituents improve thermal stability, as seen in high melting points and crystal lattice studies .
  • Lipophilicity : Trifluoromethyl and propargyl groups may increase membrane penetration, a critical factor for drug bioavailability .
  • Target Compound Potential: The 2-oxopiperidinyl group in the target compound likely balances conformational flexibility and hydrogen-bonding capacity, making it a candidate for enzyme inhibition or antimicrobial applications.

Biological Activity

1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea is a synthetic organic compound classified as a urea derivative. Its unique structure, characterized by a chlorophenyl group and an oxopiperidinyl group, has garnered interest for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound's chemical structure can be represented as follows:

IUPAC Name 1(2chlorophenyl)3[3(2oxopiperidin1yl)phenyl]urea\text{IUPAC Name }this compound

Molecular Formula: C18H18ClN3O2
Molecular Weight: 345.81 g/mol

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes that are crucial for various metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Interaction: It could bind to specific cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation: The compound may influence the expression of genes involved in critical biological processes.

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. For instance, research focusing on phenyl urea derivatives has highlighted their ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to tumor growth and immune evasion. In vitro assays demonstrated that modifications in the urea structure could enhance IDO1 inhibitory activity, suggesting that similar alterations in this compound might also yield beneficial effects against cancer cells .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties, showing promising results against various bacterial strains. The presence of the chlorophenyl group is thought to contribute to its effectiveness by disrupting bacterial cell membranes or interfering with metabolic functions.

Antifungal Activity

In addition to antibacterial effects, preliminary studies indicate potential antifungal activity. The urea moiety's ability to form hydrogen bonds may play a critical role in disrupting fungal cell wall synthesis .

Comparative Analysis with Similar Compounds

A comparative analysis with other phenyl urea derivatives reveals that structural variations significantly impact biological activity. For example:

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
This compoundChlorophenyl & oxopiperidinyl groupsModerateHigh
1-(2-Chlorophenyl)-3-phenylureaLacks oxopiperidinyl groupLowModerate
1-(2-Chlorophenyl)-3-[3-(2-hydroxypiperidin-1-yl)phenyl]ureaHydroxypiperidinyl instead of oxo groupLowHigh

Case Studies

One notable case study involved the synthesis and evaluation of phenyl urea derivatives for IDO1 inhibition. The study found that specific modifications led to enhanced potency against IDO1 while maintaining selectivity over other enzymes like tryptophan 2,3-dioxygenase (TDO). This highlights the importance of structural optimization in developing effective inhibitors .

Another study focused on the compound's effect on cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The results indicated that the compound could induce apoptosis in cancer cells through caspase activation pathways .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea, and what reaction conditions are critical for yield optimization?

The synthesis of urea derivatives typically involves reacting substituted isocyanates with amines under controlled conditions. For example, similar compounds are synthesized using inert solvents like dichloromethane or toluene under reflux, with bases such as triethylamine to neutralize HCl byproducts . Key factors include solvent choice, temperature control, and stoichiometric ratios of intermediates. For aryl-urea derivatives, stepwise coupling of chlorophenyl isocyanates with functionalized aniline precursors (e.g., 2-oxopiperidin-1-yl-substituted anilines) is recommended, followed by purification via column chromatography .

Q. How can researchers validate the structural identity of this compound, and what analytical techniques are most reliable?

Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to verify substituent positions and urea linkage .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: For unambiguous determination of crystal packing and stereochemistry, as demonstrated in structurally similar urea derivatives .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Solubility varies with solvent polarity. Polar aprotic solvents (e.g., DMSO, DMF) are ideal for dissolution, while stability tests under varying pH (e.g., 4–9) and temperatures (25–60°C) are critical. For analogs, degradation occurs above 60°C or in strongly acidic/basic conditions, necessitating storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in anticancer or antimicrobial assays?

Contradictions may arise from assay-specific variables:

  • Cell Line Heterogeneity: Test across multiple cell lines (e.g., MCF-7, HeLa) to assess selectivity .
  • Dose-Response Curves: Use IC50_{50} values with standardized protocols (e.g., MTT assays) .
  • Metabolic Stability: Evaluate hepatic microsomal stability to rule out false negatives from rapid degradation .
    For example, urea-based anticancer agents showed variability in STAT3 inhibition, requiring validation via Western blotting for phospho-STAT3 levels .

Q. What computational strategies can predict the compound’s binding affinity to targets like cannabinoid receptors or kinases?

  • Molecular Docking: Use software like AutoDock or Schrödinger to model interactions with CB1 receptors, focusing on the urea moiety’s hydrogen-bonding capacity .
  • Molecular Dynamics (MD) Simulations: Assess binding stability over time (e.g., 100-ns trajectories) .
  • QSAR Modeling: Correlate substituent effects (e.g., chlorophenyl vs. trifluoromethyl groups) with activity trends observed in analogs .

Q. How does the 2-oxopiperidin-1-yl group influence the compound’s pharmacokinetic properties?

The 2-oxopiperidin-1-yl moiety enhances metabolic stability by reducing CYP450-mediated oxidation. Key studies include:

  • LogP Measurements: Compare with analogs lacking the piperidinyl group to assess lipophilicity .
  • Plasma Protein Binding: Use equilibrium dialysis to quantify unbound fractions .
  • Permeability Assays: Caco-2 monolayer models predict intestinal absorption .

Q. What strategies are effective in resolving low yield or byproduct formation during scale-up synthesis?

  • Process Optimization: Replace batch reactions with flow chemistry for better temperature control .
  • Catalysis: Screen Pd or Cu catalysts for Suzuki-Miyaura coupling of chlorophenyl intermediates .
  • Byproduct Analysis: LC-MS or GC-MS to identify impurities; recrystallization for purity enhancement .

Methodological Considerations

Q. How should researchers design experiments to elucidate the mechanism of action in kinase inhibition?

  • Kinase Profiling Panels: Test against a broad panel (e.g., 100+ kinases) at 1 µM .
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring thermal stabilization of kinases .
  • RNA Sequencing: Identify downstream gene expression changes post-treatment .

Q. What in vivo models are appropriate for evaluating this compound’s efficacy and toxicity?

  • Xenograft Models: Subcutaneous tumor implants in nude mice, with dosing based on prior PK studies .
  • Toxicokinetics: Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28-day cycles .
  • BBB Penetration: For CNS targets, use wild-type mice with LC-MS quantification of brain-to-plasma ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.